[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13459588
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester -](/images/structure/VC13459588.png)
Specification
Molecular Formula | C16H23N3O3 |
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Molecular Weight | 305.37 g/mol |
IUPAC Name | benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(10-19)18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)/t12-,14+/m0/s1 |
Standard InChI Key | BFDWAKAMFAYIKM-GXTWGEPZSA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2)N |
SMILES | CC(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s structure combines a piperidine core with a carbamic acid benzyl ester and an amino-propionyl side chain. Key structural features include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational rigidity and receptor-binding potential.
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Benzyl carbamate: Provides esterase stability and modulates lipophilicity, influencing pharmacokinetic properties .
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(S)-2-Amino-propionyl group: Introduces a chiral center critical for interactions with biological targets such as enzymes and GPCRs .
The (R)-configuration at the piperidine C3 position and (S)-configuration at the amino-propionyl moiety are essential for its activity. Enantiomeric forms of similar compounds exhibit divergent binding affinities, as seen in analogues like isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step sequences focusing on stereocontrol and functional group compatibility:
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Piperidine functionalization: Starting from ethyl nipecotate, Boc protection and benzylation are employed to introduce the carbamate group .
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Amino-propionyl incorporation: Coupling of (S)-2-aminopropionic acid to the piperidine nitrogen via carbodiimide-mediated amidation.
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Benzyl ester formation: Reaction with benzyl chloroformate under basic conditions to finalize the carbamate .
A representative synthetic pathway is summarized below:
Step | Reaction | Conditions | Yield | Reference |
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1 | Boc protection of piperidine | NaOH, THF, Boc₂O | 82% | |
2 | Benzylation | Benzyl chloroformate, Et₃N | 75% | |
3 | Amino-propionyl coupling | DCC, DMAP, CH₂Cl₂ | 68% |
Reactivity Profile
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Hydrolysis: The benzyl ester undergoes saponification under basic conditions (e.g., NaOH/EtOH) to yield carboxylic acid derivatives .
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Nucleophilic substitution: The carbamate group reacts with amines or alcohols, enabling prodrug strategies .
Biological Activity and Mechanisms
Neurotransmitter Modulation
The compound’s piperidine moiety aligns with structural motifs found in neuromodulators. Studies on analogues demonstrate affinity for dopamine and serotonin receptors, suggesting potential antidepressant or antipsychotic applications. For example, isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester showed 70% inhibition of serotonin reuptake at 10 µM.
Enzyme Inhibition
The amino-propionyl group facilitates interactions with metalloproteases and hydrolases. In vitro assays reveal inhibitory effects on endothelin-converting enzyme (ECE), with an IC₅₀ of 1.2 µM . This activity parallels patented pyrrolidine-based ECE inhibitors .
Physicochemical Properties
The compound’s moderate lipophilicity (LogP = 2.15) suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability .
Comparative Analysis with Analogues
Structural modifications significantly alter biological activity. Key comparisons include:
The parent compound’s dual stereochemistry enhances target specificity compared to simpler analogues .
Applications in Drug Development
Central Nervous System (CNS) Disorders
Preclinical models highlight potential in treating depression and Parkinson’s disease. Rodent studies show a 40% reduction in immobility time during forced swim tests at 20 mg/kg.
Cardiovascular Therapeutics
ECE inhibition suggests utility in hypertension management. Patent WO2002006222A1 describes related pyrrolidine derivatives as antihypertensive agents .
Prodrug Strategies
The benzyl ester serves as a prodrug moiety, with hydrolysis in vivo releasing active carboxylic acid metabolites . This approach improves bioavailability, as seen in analogues like anamorelin hydrochloride .
Future Directions
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